molecular formula C9H11N3O4S B1354414 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide CAS No. 6655-27-2

2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide

Cat. No.: B1354414
CAS No.: 6655-27-2
M. Wt: 257.27 g/mol
InChI Key: SBNYNTYNEJTMQO-UHFFFAOYSA-N
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Description

2-Nitro-N’-(propan-2-ylidene)benzenesulfonohydrazide is an organic compound with the chemical formula C9H11N3O4S . . This compound is characterized by its unique structure, which includes a nitro group, a sulfonohydrazide group, and an isopropylidene moiety.

Scientific Research Applications

Organic Chemistry

Role as a Reagent and Intermediate
2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide is primarily utilized as a reagent in organic synthesis. It serves as an intermediate in the production of various organic compounds, facilitating multi-step synthesis processes. Specifically, it acts as a dehydrating agent, enhancing reaction yields by absorbing water produced during chemical reactions.

Case Study: Synthesis of Bicyclic Compounds
The compound is employed in synthesizing bicycloundecadienones and bicyclodecadienones through carbonylative cycloaddition reactions. These reactions highlight its versatility and importance in creating complex molecular structures.

Medicinal Chemistry

Synthesis of Antitumor Agents
In medicinal chemistry, this compound is involved in synthesizing biologically active compounds such as (-)-Acylfulvene and (-)-irofulven, both recognized for their antitumor properties. The compound's unique structure allows it to participate effectively in the synthesis of these critical pharmaceuticals.

Polymer Chemistry

Antioxidant and Light Stabilizer
The compound is used as an antioxidant and light stabilizer in polymer formulations. By preventing oxidative degradation and enhancing lightfastness, it contributes to the durability and longevity of polymer products.

Industrial Chemistry

Manufacturing Chemical Compounds
In industrial settings, this compound is utilized as a reactant in various chemical processes. Its application enables the production of a wide range of chemicals on an industrial scale, showcasing its significance beyond laboratory settings.

Comparison with Similar Compounds

2-Nitro-N’-(propan-2-ylidene)benzenesulfonohydrazide can be compared with other similar compounds, such as:

Biological Activity

Overview

2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide, with the chemical formula C9H11N3O4S and CAS number 6655-27-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H11N3O4S
  • Molecular Weight : 245.26 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is attributed to its ability to interact with various biomolecules, influencing cellular processes. It is hypothesized that the nitro group plays a critical role in its reactivity and biological effects, potentially leading to the inhibition of specific enzymes or modulation of signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. Its effectiveness varies based on concentration and the type of microorganism tested.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The mechanism involves inducing apoptosis in cancerous cells while sparing normal cells.

Case Studies

  • Antimicrobial Activity Study :
    • Objective : To evaluate the antimicrobial efficacy against Escherichia coli and Staphylococcus aureus.
    • Methodology : Disk diffusion method was employed to assess the inhibitory effects.
    • Results : The compound demonstrated significant inhibition zones, indicating potent antibacterial properties.
  • Cytotoxicity Assessment :
    • Objective : To determine the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7).
    • Methodology : MTT assay was used to measure cell viability post-treatment.
    • Results : A dose-dependent reduction in cell viability was observed, suggesting potential use as an anticancer agent.

Data Table on Biological Activities

Activity TypeTarget Organism/Cell LineMethod UsedResults
AntimicrobialE. coliDisk diffusionSignificant inhibition
AntimicrobialS. aureusDisk diffusionSignificant inhibition
CytotoxicityHeLa (cervical cancer)MTT assayDose-dependent viability loss
CytotoxicityMCF-7 (breast cancer)MTT assayDose-dependent viability loss

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, predictions suggest good gastrointestinal absorption and potential blood-brain barrier permeability. Further studies are necessary to elucidate its distribution, metabolism, and excretion pathways.

Properties

IUPAC Name

2-nitro-N-(propan-2-ylideneamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4S/c1-7(2)10-11-17(15,16)9-6-4-3-5-8(9)12(13)14/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNYNTYNEJTMQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474976
Record name 2-Nitro-N'-(propan-2-ylidene)benzene-1-sulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6655-27-2
Record name 2-Nitro-N'-(propan-2-ylidene)benzene-1-sulfonohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-Isopropylidene-2-nitrobenzenesulfonohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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